RR-SRC, Protein Tyrosine Kinase Substrate
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Overview
Description
RR-SRC, Protein Tyrosine Kinase Substrate, is a peptide substrate commonly used to measure the activity of tyrosine kinases by assessing the phosphorylation of RR-SRC in both plant and animal cells . It is derived from the phosphorylation site of pp60 (Src), a protein tyrosine kinase . This substrate has also been utilized to monitor the purification of the insulin receptor, another protein tyrosine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
RR-SRC is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of RR-SRC follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
RR-SRC primarily undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue in the peptide sequence . This reaction is catalyzed by tyrosine kinases and is crucial for studying kinase activity.
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP) is the phosphate donor in phosphorylation reactions.
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of RR-SRC, which can be detected and quantified using various biochemical assays .
Scientific Research Applications
RR-SRC is widely used in scientific research for the following applications:
Mechanism of Action
RR-SRC exerts its effects through phosphorylation by tyrosine kinases. The mechanism involves the transfer of a phosphate group from ATP to the tyrosine residue in the peptide sequence . This phosphorylation event is a key regulatory mechanism in many cellular processes, including cell growth, differentiation, and metabolism . The molecular targets of RR-SRC include various tyrosine kinases, such as the insulin receptor and epidermal growth factor receptor .
Comparison with Similar Compounds
RR-SRC is unique among tyrosine kinase substrates due to its specific sequence derived from the phosphorylation site of pp60 (Src) . Similar compounds include:
Poly(Glu-Tyr): A synthetic polymer used as a general substrate for tyrosine kinases.
Poly(Lys-Tyr): Another synthetic polymer with similar applications.
Peptide substrates derived from other kinases: These include substrates specific to kinases like Abl, Fyn, and Lyn.
RR-SRC stands out due to its high specificity and efficiency in measuring the activity of Src family kinases .
Properties
IUPAC Name |
5-[[3-carboxy-1-[[1-(4-carboxybutan-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-(3-methylpentanoylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O10/c1-5-12(2)10-17(28)26-15(7-9-19(31)32)22(36)27-16(11-20(33)34)23(37)25-14(4)21(35)24-13(3)6-8-18(29)30/h12-16H,5-11H2,1-4H3,(H,24,35)(H,25,37)(H,26,28)(H,27,36)(H,29,30)(H,31,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCGKDVQIONNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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